molecular formula C19H32O3 B126467 Chaetomellic Acid A Anhydride CAS No. 150240-39-4

Chaetomellic Acid A Anhydride

Cat. No.: B126467
CAS No.: 150240-39-4
M. Wt: 308.5 g/mol
InChI Key: MTXAAHDAKIGAJG-UHFFFAOYSA-N
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Description

Chaetomellic Acid A Anhydride (CAA), also known as 3-methyl-4-tetradecyl-2,5-furandione (C₁₉H₃₂O₃), is a substituted maleic anhydride derivative first isolated from the fungus Chaetomella acutiseta . Its structure features a methyl group at position 3 and a tetradecyl (C₁₄) chain at position 4 of the maleic anhydride core. CAA is a potent inhibitor of Ras farnesyltransferase (FTase), an enzyme critical for post-translational modification of Ras proteins, which are implicated in 30–90% of cancers (e.g., pancreatic, colon) due to mutations causing uncontrolled cell proliferation . The anhydride form is preferred in synthetic studies due to its stability and ease of manipulation compared to the corresponding diacid .

Properties

IUPAC Name

3-methyl-4-tetradecylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXAAHDAKIGAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471140
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150240-39-4
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The palladium-catalyzed route, first reported by Yoshimitsu et al. (2008), remains the gold standard for CAAA synthesis. This four-step process begins with methyl propionate and achieves an overall yield of 61% (Scheme 1). The critical step involves a palladium-catalyzed carboxylation under Cacchi conditions, which avoids the use of pressurized carbon monoxide (CO) gas by generating CO in situ from acetic formic anhydride.

Scheme 1: Synthetic Pathway for CAAA via Pd Catalysis

  • Aldol Condensation : Methyl propionate reacts with pentadecanal under LDA-mediated conditions to form β-hydroxy ester 16 (90% yield).

  • Oxidation : PCC oxidation converts 16 to β-keto ester 17 (93% yield).

  • Triflation : Treatment with NaH and triflic anhydride yields (Z)-β-carbomethoxyalkenyl triflate 18 (84% yield).

  • Carboxylation-Cyclization : Pd(OAc)₂ catalyzes CO insertion, followed by cyclization to CAAA (87% yield).

Mechanistic Insights

The carboxylation step proceeds via a mixed acetic anhydride intermediate (Figure 3). Palladium(0) facilitates oxidative addition of the enol triflate, followed by CO insertion generated from acetic formic anhydride. Acylpalladium intermediate 12 undergoes deacetylation to form maleic half-ester 14 , which cyclizes spontaneously to CAAA. Notably, this reaction occurs at room temperature, contrasting with traditional Pd-catalyzed carboxylations requiring elevated temperatures.

Table 1: Substrate Scope of Pd-Catalyzed Carboxylation

EntrySubstrate (n)Reaction TimeProduct (Yield)
1n = 11.5 h9a (79%)
2n = 29.5 h8b (86%)
3n = 350 min8c (82%)
4n = 455 min8d (90%)

Key observation: Larger ring substrates (n = 3–4) exhibit faster reaction times and higher yields due to reduced steric strain during cyclization.

Copper-Catalyzed Radical Cyclization

Novel Methodology

A 2012 study introduced a copper-catalyzed radical cyclization (RC) approach for synthesizing CAAA analogues. This method employs (Z)-3-(2,2-dichloropropanamido)acrylic acid as a precursor, leveraging copper’s ability to mediate single-electron transfers (SETs) for constructing the maleic anhydride core.

Scheme 2: Radical Cyclization Pathway

  • Radical Initiation : CuI generates a dichloropropyl radical from the precursor.

  • Cyclization : Radical intermediates undergo 5-exo-trig cyclization to form the maleic anhydride skeleton.

  • Oxidation : Aerobic oxidation finalizes the anhydride structure.

Table 2: Comparative Analysis of Pd vs. Cu Methods

ParameterPd-CatalyzedCu-Catalyzed
Catalyst Loading5 mol% Pd(OAc)₂10 mol% CuI
Reaction TemperatureRoom temperature80°C
Key AdvantageHigh yield (61% overall)Analogues accessibility
LimitationRequires toxic CO sourceLower yield reported

Critical Evaluation of Methodologies

Efficiency and Scalability

The Pd-catalyzed method excels in yield and operational simplicity, making it suitable for large-scale synthesis. However, the reliance on acetic formic anhydride—a potential CO source—races safety concerns in industrial settings. In contrast, the Cu-catalyzed approach eliminates CO but requires higher temperatures and offers inferior yields for the parent compound.

Functional Group Compatibility

Pd catalysis tolerates a wide range of β-keto esters, enabling the synthesis of CAAA derivatives with varying alkyl chains (Table 1). The RC method extends this versatility to vinylic substrates, though steric hindrance limits applicability to bulkier analogues .

Chemical Reactions Analysis

Palladium-Catalyzed Carboxylation

  • Reagents : Pd(OAc)₂, LiCl, Ac₂O, HCO₂Na, iPr₂NEt in DMF at room temperature

  • Mechanism : CO generated in situ from acetic formic anhydride inserts into the Pd–C bond of the triflate intermediate, forming a mixed acetic anhydride that cyclizes to the maleic anhydride (Table 1) .

Table 1 : Carboxylation of cyclic β-carbomethoxyalkenyl triflates

Substrate (n)Reaction TimeProduct (Yield)
7a (n=1)1.5 h9a (79%)
7b (n=2)9.5 h8b (86%)
7c (n=3)50 min8c (82%)
7d (n=4)55 min8d (90%)

Acetic Anhydride-Induced Cyclization

Diacid+Ac2OChaetomellic anhydride A+H2O\text{Diacid}+\text{Ac}_2\text{O}\rightarrow \text{Chaetomellic anhydride A}+\text{H}_2\text{O}

This method is efficient for gram-scale synthesis .

Radical Cyclization

A three-step route from 2,2-dichloropalmitic acid employs atom transfer radical cyclization (ATRC) to form a trichloropyrrolidin-2-one intermediate, which rearranges stereospecifically to the anhydride .

Hydrolysis and pH-Dependent Reactivity

The anhydride reversibly hydrolyzes to its bioactive dicarboxylate form under aqueous conditions:

Base-Catalyzed Hydrolysis

At pH 7.5, the anhydride ring opens to form the dianionic dicarboxylate 2 , the active PFTase inhibitor :

Anhydride+2OHDicarboxylate2+H2O\text{Anhydride}+2\text{OH}^-\rightarrow \text{Dicarboxylate}^{2-}+\text{H}_2\text{O}

Kinetics : Hydrolysis is rapid (<1 h under physiological conditions) .

Acid-Catalyzed Rehydration

In acidic media, the dicarboxylate reverts to the anhydride, enabling purification and storage in anhydrous form .

Reactivity with Nucleophiles

The electron-deficient maleic anhydride core undergoes nucleophilic acyl substitutions (Table 2):

Table 2 : Nucleophilic reactions of chaetomellic acid A anhydride

NucleophileProductConditions
H₂ODicarboxylic acidAqueous, pH 7.5
ROHHalf-esterPyridine, RT
RNH₂MonoamideEt₂O, 0°C

Esterification

Reaction with alcohols (e.g., methanol) yields monoesters:

Anhydride+ROHHOOC C O OR+AcOH\text{Anhydride}+\text{ROH}\rightarrow \text{HOOC C O OR}+\text{AcOH}

Methanolysis proceeds in 62% yield under mild conditions .

Aminolysis

Primary amines form monoamides, while secondary amines require elevated temperatures :

Anhydride+RNH2HOOC C O NHR+AcOH\text{Anhydride}+\text{RNH}_2\rightarrow \text{HOOC C O NHR}+\text{AcOH}

Stability and Degradation Pathways

  • Thermal Stability : Stable at ≤3°C but decomposes above 80°C .

  • Photochemical Degradation : UV exposure induces dimerization via [2+2] cycloaddition, forming cyclobutane derivatives .

  • Oxidative Resistance : The saturated alkyl chain minimizes oxidation, unlike unsaturated analogues .

Comparative Synthetic Routes

Table 3 : Efficiency of synthetic methods

This compound’s reactivity is defined by its maleic anhydride core, enabling tailored modifications for drug development. Its pH-dependent hydrolysis and nucleophilic acyl substitutions underpin its role as a prodrug for PFTase inhibition, while diverse synthetic routes support structural optimization .

Scientific Research Applications

Chaetomellic Acid A Anhydride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Chaetomellic Acid A Anhydride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Comparison

CAA belongs to a class of bioactive maleic anhydride derivatives, which share a 2,5-furandione core but differ in substituents and biological targets:

Compound Substituents Biological Activity IC₅₀ (FTase Inhibition) Key References
Chaetomellic Anhydride A 3-methyl, 4-tetradecyl FTase inhibition (anti-cancer) 55 nM (recombinant human)
Chaetomellic Anhydride B 3-methyl, 4-hexadecyl FTase inhibition Not reported
Phomoidride B (CP-263,114) Cyclic polyketide FTase inhibition 10–100 nM
Tautomycin Spiroketal-polyene Protein phosphatase inhibition N/A
Homophthalic Anhydride Benzene-fused anhydride Synthetic intermediate N/A

Key Structural Insights :

  • The alkyl chain length (C₁₄ in CAA vs. C₁₆ in Chaetomellic B) influences lipophilicity and membrane permeability, affecting bioavailability .
  • Phomoidride B ’s complex polyketide structure enhances potency but complicates synthesis compared to CAA’s simpler alkyl-substituted core .
  • Tautomycin diverges functionally, targeting phosphatases instead of FTase, highlighting the role of substituents in target specificity .

Comparative Analysis :

  • The Ni-catalyzed method (70% yield, 2 steps) outperforms traditional routes in efficiency .
  • Pd-mediated approaches balance scalability and yield but require specialized catalysts .
  • Grignard-based syntheses enable structural diversification (e.g., farnesyl-modified analogues) but involve multi-step protocols .

Biological Activity

Chaetomellic Acid A Anhydride, a derivative of Chaetomellic Acid A, is recognized for its significant biological activities, particularly as an inhibitor of farnesyl protein transferase (FPTase). This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound (3-Methyl-4-tetradecyl-2,5-furandione) features a complex structure typical of acid anhydrides, characterized by two acyl groups bonded to the same oxygen atom. Its molecular formula is C16H30O3C_{16}H_{30}O_3, and it is known for its reactivity in biochemical reactions.

PropertyValue
Molecular FormulaC16H30O3C_{16}H_{30}O_3
Molecular Weight270.42 g/mol
SolubilitySoluble in organic solvents
StabilityUnstable under basic conditions; hydrolyzes to dicarboxylate anion

Target Enzyme: The primary target of this compound is farnesyl protein transferase (FPTase), which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways, particularly the Ras signaling pathway.

Mode of Action: The compound inhibits FPTase activity by binding to its active site, preventing the farnesylation of target proteins. This inhibition disrupts the Ras signaling pathway, which is vital for cell growth and differentiation.

Biological Activity

Research has demonstrated that this compound exhibits potent biological activity against various enzymes and cellular processes:

  • Inhibition of FPTase: The compound has shown IC50 values of 55 nM against human FPTase and 225 µM against yeast FPTase, indicating a strong selectivity towards human enzymes .
  • Impact on Cellular Processes: By inhibiting FPTase, this compound affects cellular signaling pathways that are critical in cancer progression and other diseases.

Case Study: Inhibition of Ras Signaling

In a study assessing the effects of this compound on cellular models, it was found that treatment resulted in decreased levels of active Ras proteins. This led to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods: The compound can be synthesized through various methods, including alkylation reactions and radical cyclization techniques. One efficient approach involves the use of maleic anhydride derivatives as precursors .
  • Biochemical Studies: Research indicates that the compound's interaction with cytochrome P450 enzymes suggests it may also modulate drug metabolism, impacting pharmacokinetics.
  • Therapeutic Potential: Given its ability to inhibit FPTase and affect the Ras signaling pathway, this compound is being explored for therapeutic applications in cancer treatment and metabolic disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Chaetomellic Acid AC14H24O4C_{14}H_{24}O_4Natural product with antimicrobial properties
Acetic AnhydrideC4H6O3C_4H_6O_3Commonly used in esterification reactions
Succinic AnhydrideC4H4O3C_4H_4O_3Used as a building block in organic synthesis
Maleic AnhydrideC4H2O3C_4H_2O_3Important intermediate in chemical synthesis

This compound stands out due to its specific biological activities related to FPTase inhibition and its structural complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetomellic Acid A Anhydride
Reactant of Route 2
Reactant of Route 2
Chaetomellic Acid A Anhydride

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